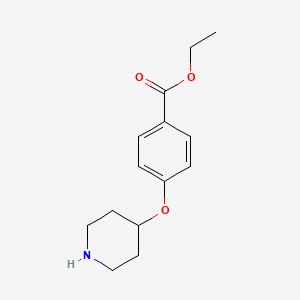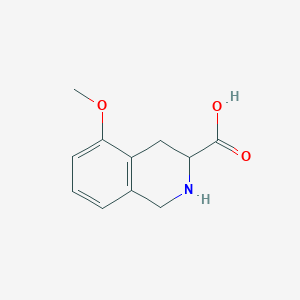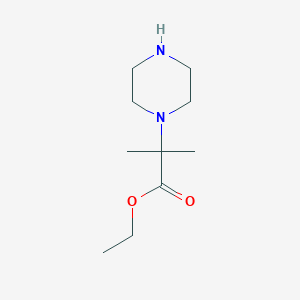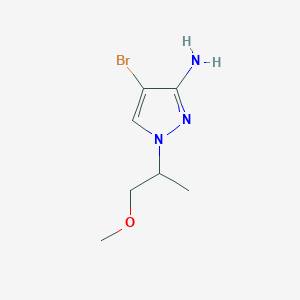
2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone: , also known by its chemical formula C₈H₆F₃NO₂ , is a synthetic organic compound. Its systematic name is 2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanone . Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,2,2-trifluoroacetophenone with 4-methoxypyridine under appropriate conditions. The reaction typically proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of the desired product.
Reaction Conditions: The reaction conditions may involve the use of a base (such as potassium carbonate or sodium hydroxide) in an organic solvent (such as acetonitrile or dichloromethane). Temperature and reaction time play crucial roles in achieving high yields.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The carbonyl group in the compound can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group to an alcohol is feasible.
Substitution: The pyridine ring can participate in substitution reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine or chlorine).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Formation of the corresponding carboxylic acid.
- Reduction: Formation of the alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity.
Medicine: May serve as a lead compound for drug development.
Industry: Used in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds (such as 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone ), the uniqueness of 2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone lies in its specific substitution pattern and functional groups.
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-14-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
HSEGMOOXISTZSU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)


![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)


![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)






